

# Physical and chemical characteristics of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

Cat. No.: B144650

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## Technical Data Summary: 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the known physical and chemical characteristics of **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde**. Due to the limited availability of public data, a comprehensive in-depth guide with detailed experimental protocols and biological pathway analysis is not currently feasible. The information presented herein is based on available chemical database entries and extrapolated knowledge from structurally related compounds.

## Chemical Identity and Physical Properties

**3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde**, also known by its IUPAC synonym 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde, is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with an ethoxy group, a hydroxyl group, a nitro group, and a formyl (aldehyde) group.

Table 1: Physical and Chemical Properties of **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde**

Property	Value	Source
CAS Number	182067-57-8	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub>	[1]
Molecular Weight	211.17 g/mol	[1]
Exact Mass	211.048 g/mol	[1]
Hydrogen Bond Donors	1	Computed
Hydrogen Bond Acceptors	5	Computed
Rotatable Bonds	3	Computed
Appearance	Not specified (likely a solid)	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

## Experimental Data

### Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde** is not readily available in peer-reviewed literature. However, general synthetic routes for related nitro-substituted hydroxybenzaldehydes can be inferred. A plausible synthetic pathway could involve the nitration of a 3-ethoxy-2-hydroxybenzaldehyde precursor. The synthesis of related nitrobenzaldehydes often involves the use of nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid.

A patent for the synthesis of m-nitrobenzaldehyde derivatives describes a general method involving the reaction of a substituted benzaldehyde with ammonia water, followed by reaction with a nitrating reagent and subsequent hydrolysis.

It is crucial to note that the regioselectivity of the nitration reaction would be a key challenge in the synthesis, influenced by the directing effects of the existing ethoxy, hydroxyl, and aldehyde substituents on the aromatic ring.

## Spectral Data

Specific spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde** are not publicly available. For reference, the analysis of related compounds such as 2-hydroxybenzaldehyde shows characteristic spectral features. In an  $^1\text{H}$  NMR spectrum, one would expect to see signals corresponding to the aldehydic proton (typically  $\delta$  9.5-10.5 ppm), aromatic protons, the ethoxy group protons (a quartet and a triplet), and the hydroxyl proton.[2] The infrared (IR) spectrum would likely show characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch of the aldehyde), and nitro (N-O stretches) functional groups.

## Reactivity and Stability

The reactivity of **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde** is dictated by its functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde. The presence of both electron-donating (ethoxy, hydroxyl) and electron-withdrawing (nitro, aldehyde) groups on the benzene ring suggests a complex electronic environment that will govern its reactivity in various chemical transformations.

Information on the stability of this specific compound is not available. However, related nitroaromatic compounds are generally stable under normal conditions but may be sensitive to heat, shock, or strong reducing agents.

## Potential Biological Activity

There is no specific data on the biological activity or signaling pathways associated with **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde**. However, the broader class of nitrobenzaldehyde derivatives has been investigated for various biological activities.

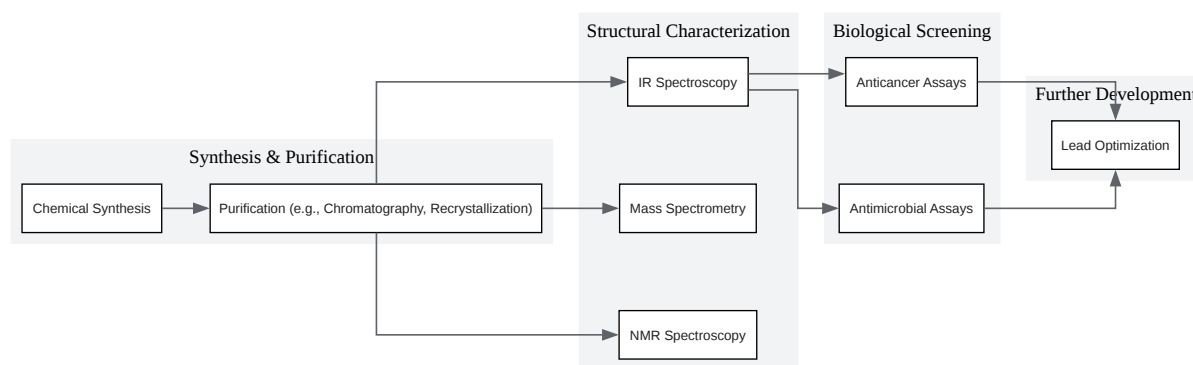
- **Antimicrobial Activity:** Benzaldehyde derivatives, particularly those with hydroxyl substitutions, are known to possess antimicrobial properties. They are thought to interact with the cell surface of microorganisms, leading to cell membrane disintegration and inhibition of growth.[3] The presence of a nitro group can sometimes enhance antimicrobial efficacy.

- **Anticancer Activity:** Certain nitrobenzaldehyde compounds have been explored for their potential as anticancer agents. Some studies suggest that nitrobenzaldehydes, when activated by light, can induce cancer cell death.[4] Additionally, derivatives of 4-nitrobenzaldehyde have been shown to exhibit cytotoxic effects on cancer cell lines.[5][6]

The potential for **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde** to exhibit such activities would require experimental validation.

## Logical Relationships and Workflows

Due to the absence of specific experimental studies on the biological effects of this compound, no signaling pathways can be described. A general workflow for the preliminary investigation of a novel compound like this would typically involve synthesis, purification, structural characterization, and then in vitro screening for biological activity.



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A generalized workflow for the synthesis and initial biological evaluation of a novel chemical compound.

## Conclusion

**3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde** is a chemical entity with defined structural properties but limited publicly available experimental data. While its synthesis and potential biological activities can be hypothesized based on related compounds, a comprehensive understanding requires further experimental investigation. This document serves as a starting point for researchers interested in this molecule, highlighting the current knowledge gaps and suggesting areas for future research.

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### Contact

Address: 3281 E Guasti Rd

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